1-(4-Bromo-2-methoxyphenyl)cyclobutanamine
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Overview
Description
1-(4-Bromo-2-methoxyphenyl)cyclobutanamine is an organic compound that features a cyclobutanamine core substituted with a 4-bromo-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methoxyphenyl)cyclobutanamine typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Cyclobutanamine Formation: The brominated intermediate is then subjected to a cyclization reaction to form the cyclobutanamine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-methoxyphenyl)cyclobutanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutanamine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
1-(4-Bromo-2-methoxyphenyl)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methoxyphenyl)cyclobutanamine involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)cyclobutanamine: Lacks the bromine atom, which may affect its reactivity and binding properties.
1-(4-Bromo-2-hydroxyphenyl)cyclobutanamine: The hydroxyl group can introduce different hydrogen bonding interactions compared to the methoxy group.
Uniqueness
1-(4-Bromo-2-methoxyphenyl)cyclobutanamine is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-7-8(12)3-4-9(10)11(13)5-2-6-11/h3-4,7H,2,5-6,13H2,1H3 |
InChI Key |
MMWIEONDSRLVNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2(CCC2)N |
Origin of Product |
United States |
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